4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
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Description
4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as "DEAB," and it is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, including compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, have been investigated for their inhibition of carbonic anhydrase (CA) isoenzymes. These studies demonstrate the potential of such compounds in modulating enzyme activity, with implications for treating conditions like glaucoma, epilepsy, and certain types of tumors. For instance, three new aromatic sulfonamide inhibitors exhibited nanomolar inhibitory concentrations against CA I, II, IV, and XII isoenzymes, highlighting their selectivity and potential therapeutic utility (Supuran, Maresca, Gregáň, & Remko, 2013).
Neurological Applications
Research has also explored the use of benzamide derivatives in neurology, particularly for Alzheimer's disease (AD). A specific benzamide compound, acting as a selective serotonin 1A receptor imaging probe, facilitated the in vivo quantification of receptor densities in AD patients. This work supports the potential of benzamide derivatives in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Analytical Chemistry
In analytical chemistry, benzamide derivatives have been utilized in the separation and analysis of pharmaceutical compounds. For example, nonaqueous capillary electrophoresis methods developed for imatinib mesylate and related substances leverage the unique properties of these compounds for effective separation and quality control (Ye et al., 2012).
Histone Deacetylase Inhibition
The design and synthesis of certain benzamide derivatives have led to the discovery of potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant antitumor activity by blocking cancer cell proliferation and inducing apoptosis. Their selectivity towards HDACs 1-3 and 11 suggests their applicability in cancer treatment strategies (Zhou et al., 2008).
Advanced Materials
Benzamide derivatives have also been explored for their utility in advanced materials. For example, the synthesis and characterization of metal complexes with benzene sulphonamide derivatives underscore their potential in enhancing the biological and catalytic capabilities of ligands, opening avenues for pharmaceutical and chemical industry applications (Orie, Ike, & Nzeneri, 2021).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-10-8-15(9-11-19)21(27)23-17-13-20(26)25(14-17)18-7-5-6-16(22)12-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFALGHDPEOTVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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